Fmoc-Cys(tBu)-OH

Vue d'ensemble

Description

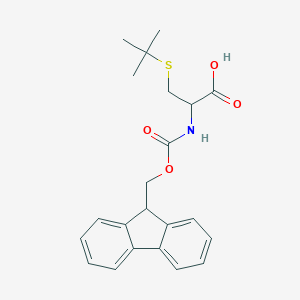

Fmoc-Cys(tBu)-OH, also known as 9-fluorenylmethoxycarbonyl-L-cysteine tert-butyl ester, is a derivative of the amino acid cysteine. It is widely used in solid-phase peptide synthesis due to its ability to protect the thiol group of cysteine during the synthesis process. The 9-fluorenylmethoxycarbonyl group protects the amino group, while the tert-butyl ester protects the thiol group, allowing for selective deprotection and subsequent reactions.

Applications De Recherche Scientifique

Fmoc-Cys(tBu)-OH is extensively used in scientific research, particularly in the fields of:

Chemistry: It is used in the synthesis of peptides and proteins, allowing for the selective protection and deprotection of functional groups.

Biology: It is used in the study of protein structure and function, as well as in the development of peptide-based drugs.

Medicine: It is used in the synthesis of therapeutic peptides and in the study of disease mechanisms.

Mécanisme D'action

Target of Action

Fmoc-Cys(tBu)-OH is primarily used in the synthesis of peptides, which are key intermediates for the convergent synthesis of proteins . The compound’s primary targets are the peptide chains that it helps to form.

Mode of Action

this compound operates through a process known as Fmoc/tBu solid-phase synthesis . This method involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The compound interacts with its targets by forming peptide bonds, which link the amino acids together in a specific sequence to create the desired peptide.

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the synthesis of peptide a-thioesters for the convergent synthesis of proteins through native chemical ligation (NCL) . This compound plays a crucial role in the formation of peptide bonds, which are essential for creating the structure of proteins.

Pharmacokinetics

It’s worth noting that the synthesis process involves extensive washing with solvents between the synthetic steps .

Result of Action

The result of this compound’s action is the successful synthesis of peptide a-thioesters, which are key intermediates for the convergent synthesis of proteins . These peptides can then be used in various biochemical applications, including the study of protein function and the development of new therapeutics.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the solvents used in the synthesis process can impact the efficiency of the reaction . Additionally, the temperature and pH of the reaction environment can also affect the compound’s stability and the rate of the reaction .

Analyse Biochimique

Biochemical Properties

Fmoc-Cys(tBu)-OH plays a crucial role in the synthesis of complex disulfide-rich peptides and proteins . It interacts with various enzymes and proteins during the synthesis process . The nature of these interactions is primarily covalent bonding, where the Fmoc group is removed during the synthesis process, allowing the cysteine residue to be incorporated into the growing peptide chain .

Cellular Effects

The effects of this compound on cells are primarily observed during the synthesis of peptides and proteins. It influences cell function by contributing to the formation of proteins that can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level during the peptide synthesis process. The Fmoc group is removed under basic conditions, allowing the cysteine residue to be incorporated into the peptide chain. The tBu protecting group on the cysteine residue can be removed under acidic conditions to reveal the reactive thiol group .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. During peptide synthesis, the Fmoc group is first removed, followed by the incorporation of the cysteine residue into the peptide chain. The tBu group is then removed to reveal the thiol group of the cysteine residue .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in the synthesis process, such as peptidyl transferases .

Transport and Distribution

In the context of peptide synthesis, this compound is transported and distributed within the reaction mixture. It does not have specific transporters or binding proteins, as it is not typically found within cells or tissues outside of a laboratory setting .

Subcellular Localization

As a synthetic compound used in peptide synthesis, this compound does not have a specific subcellular localization. Its localization would depend on the peptide it is incorporated into during the synthesis process .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys(tBu)-OH typically involves the protection of the amino and thiol groups of cysteine. The process begins with the protection of the thiol group using tert-butyl chloride in the presence of a base such as triethylamine. The amino group is then protected using 9-fluorenylmethoxycarbonyl chloride in the presence of a base like sodium bicarbonate. The reaction conditions usually involve anhydrous solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-Cys(tBu)-OH undergoes several types of reactions, including:

Deprotection: The removal of the 9-fluorenylmethoxycarbonyl group using piperidine in dimethylformamide.

Substitution: The thiol group can undergo nucleophilic substitution reactions.

Oxidation: The thiol group can be oxidized to form disulfides.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide at room temperature.

Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.

Major Products:

Deprotection: Cysteine derivatives with free amino and thiol groups.

Substitution: Alkylated or acylated cysteine derivatives.

Oxidation: Disulfide-linked cysteine dimers.

Comparaison Avec Des Composés Similaires

Fmoc-Cys(Trt)-OH: 9-fluorenylmethoxycarbonyl-L-cysteine triphenylmethyl ester.

Fmoc-Cys(Acm)-OH: 9-fluorenylmethoxycarbonyl-L-cysteine acetamidomethyl ester.

Fmoc-Cys(Mmt)-OH: 9-fluorenylmethoxycarbonyl-L-cysteine monomethoxytrityl ester.

Comparison: Fmoc-Cys(tBu)-OH is unique due to its tert-butyl ester protecting group, which provides stability under acidic conditions and allows for selective deprotection. In contrast, Fmoc-Cys(Trt)-OH and Fmoc-Cys(Mmt)-OH have triphenylmethyl and monomethoxytrityl protecting groups, respectively, which are more labile under acidic conditions. Fmoc-Cys(Acm)-OH has an acetamidomethyl protecting group, which is stable under both acidic and basic conditions but

Activité Biologique

Fmoc-Cys(tBu)-OH (Fluorenylmethyloxycarbonyl protected cysteine with a t-butyl protecting group) is a prominent compound in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This article explores its biological activity, focusing on its applications, stability, and comparative advantages over other cysteine derivatives.

Overview of this compound

This compound is a derivative of cysteine that is widely used in the synthesis of peptides due to its favorable properties. The Fmoc group allows for selective deprotection under mild conditions, while the t-butyl group protects the thiol (-SH) group from oxidation and racemization during synthetic procedures.

Biological Activity

1. Antioxidant Properties:

Cysteine residues are known for their role in redox reactions. The thiol group in cysteine can act as a nucleophile, participating in various biochemical processes, including the formation of disulfide bonds. This compound retains these properties, making it useful in synthesizing peptides that require antioxidant activity.

2. Peptide Synthesis:

this compound is utilized in SPPS to incorporate cysteine into peptides. Its stability during the synthesis process minimizes side reactions and racemization, which can compromise the biological activity of the resulting peptides. Studies have shown that using this compound leads to lower levels of racemization compared to other protecting groups like Trt (Trityl) and Dpm (Diphenylmethyl) .

| Protecting Group | Racemization Rate (%) | Deprotection Time (min) |

|---|---|---|

| This compound | 0.8 | 5 |

| Fmoc-Cys(Trt)-OH | 3.3 | 10 |

| Fmoc-Cys(Dpm)-OH | 6.8 | 15 |

3. Stability and Solubility:

The t-butyl protecting group enhances the solubility of cysteine-containing peptides, which is crucial for their biological activity and interaction with cellular targets . Research indicates that peptides synthesized with this compound demonstrate improved solubility profiles compared to those using other protective groups .

Case Studies

Case Study 1: Synthesis of Antimicrobial Peptides

In a study aimed at synthesizing antimicrobial peptides, this compound was incorporated into the peptide sequence to enhance stability against enzymatic degradation. The resulting peptides exhibited significant antimicrobial activity against various bacterial strains, demonstrating the effectiveness of this cysteine derivative in therapeutic applications .

Case Study 2: Cancer Treatment Applications

Research involving methotrexate-conjugated oligopeptides highlighted the role of this compound in improving cellular uptake and cytotoxicity against cancer cells. The study reported that peptides containing this derivative showed enhanced penetration into MCF7 cells compared to counterparts without cysteine .

Comparative Analysis with Other Cysteine Derivatives

The choice of protecting groups can significantly affect peptide synthesis outcomes. Below is a comparative analysis highlighting key differences among commonly used cysteine derivatives:

| Cysteine Derivative | Advantages | Disadvantages |

|---|---|---|

| This compound | Low racemization; good solubility | Requires careful handling |

| Fmoc-Cys(Trt)-OH | Well-established; widely used | Higher racemization rates |

| Fmoc-Cys(Dpm)-OH | Effective for certain applications | Less stable under acidic conditions |

Propriétés

IUPAC Name |

3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4S/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAYZHCPEYTWHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67436-13-9 | |

| Record name | N(alpha)-Fluorenylmethyloxycarbonyl-S-tert-butylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067436139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC334299 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.